molecular formula C13H18FNO B8270733 (4-Fluoro-2-methylphenyl)(piperidin-4-yl)methanol CAS No. 1189106-97-5

(4-Fluoro-2-methylphenyl)(piperidin-4-yl)methanol

Cat. No.: B8270733
CAS No.: 1189106-97-5
M. Wt: 223.29 g/mol
InChI Key: APUCBKDTMBUIOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the reaction .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc. It also includes understanding the compound’s chemical stability, reactivity, and other chemical properties .

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems. It can involve binding to specific receptors, inhibiting specific enzymes, or modulating specific biological pathways .

Future Directions

This involves understanding the potential applications of the compound and the future research directions. It can include potential uses of the compound in various fields like medicine, materials science, etc., and the ongoing research on the compound .

Properties

CAS No.

1189106-97-5

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

(4-fluoro-2-methylphenyl)-piperidin-4-ylmethanol

InChI

InChI=1S/C13H18FNO/c1-9-8-11(14)2-3-12(9)13(16)10-4-6-15-7-5-10/h2-3,8,10,13,15-16H,4-7H2,1H3

InChI Key

APUCBKDTMBUIOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2CCNCC2)O

Origin of Product

United States

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